2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains an ethoxy group and an acetamide group.
Synthesis Analysis
The synthesis of compounds similar to “2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide” often involves the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates which are then reduced with sodium borohydride .Molecular Structure Analysis
The molecular structure of “2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide” is characterized by a pyrrolidine ring, an ethoxy group, and an acetamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Novel Synthesis Routes
A key area of research involving 2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide focuses on novel synthesis routes for pyrrolidin-2-ones, demonstrating its utility in creating complex molecular structures. Giambastiani et al. (1998) developed a palladium-catalyzed cyclization method for synthesizing 3,4-disubstituted pyrrolidin-2-ones, showcasing the compound's role in facilitating intramolecular C-C bond formation with high diastereoselection (Giambastiani, B. Pacini, M. Porcelloni, & G. Poli, 1998). Similarly, Galeazzi, Mobbili, and Orena (1996) explored oxidative cyclization to synthesize diastereomerically pure pyrrolidin-2-ones, indicating its relevance in producing biologically active amino acids (Galeazzi, G. Mobbili, & M. Orena, 1996).
Pharmaceutical Development
In pharmaceutical research, the compound's derivatives have been studied for their therapeutic potential. Kenda et al. (2004) identified 4-substituted pyrrolidone butanamides, closely related to 2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide, as new agents with significant antiepileptic activity, highlighting the structural analog's role in drug discovery for central nervous system disorders (Kenda, A. Matagne, P. Talaga, et al., 2004).
Chemical Synthesis and Biological Activity
Research by Su et al. (1988) on the chemical synthesis and biological activities of 5-deazaaminopterin analogues emphasizes the importance of derivatives in creating compounds with potential anticancer effects, showcasing how modifications of the core structure can lead to significant therapeutic applications (Su, J. T. Huang, T. Chou, et al., 1988). Furthermore, Ming-zhu (2012) investigated the effects of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides on learning and memory, indicating the broad spectrum of biological activities that derivatives can exhibit (Li Ming-zhu, 2012).
Enzyme Inhibitory Activities
Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, evaluating its inhibitory potential against enzymes like carbonic anhydrase and cholinesterase, demonstrating the compound's utility in designing inhibitors for therapeutic use (Virk, A. Rehman, M. Abbasi, et al., 2018).
Future Directions
The future directions for “2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the substituents on the pyrrolidine ring to explore the pharmacophore space efficiently .
Mechanism of Action
Target of Action
It is known that compounds with a pyrrolidine ring, such as 2-ethoxy-n-(5-oxopyrrolidin-3-yl)acetamide, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives, including pyrrolidine-2-one (a structural feature of 2-ethoxy-n-(5-oxopyrrolidin-3-yl)acetamide), have been associated with various biological activities .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that compounds with a pyrrolidine ring are associated with various biological activities .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-2-13-5-8(12)10-6-3-7(11)9-4-6/h6H,2-5H2,1H3,(H,9,11)(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEBORNDTOTAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1CC(=O)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.